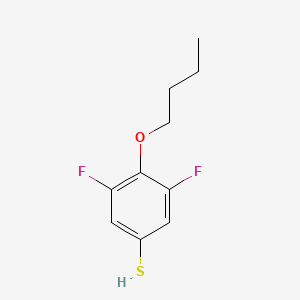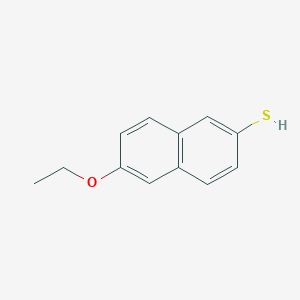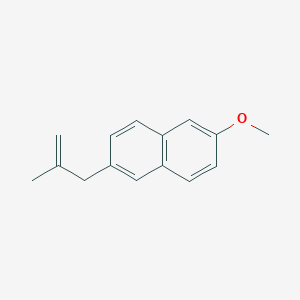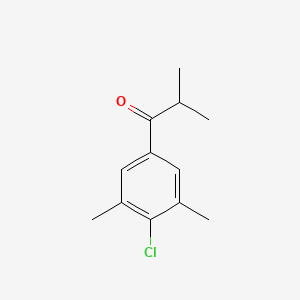![molecular formula C11H13FOS B7994695 2-[(Cyclopropanemethoxy)methyl]-4-fluorothiophenol](/img/structure/B7994695.png)
2-[(Cyclopropanemethoxy)methyl]-4-fluorothiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclopropanemethoxy)methyl]-4-fluorothiophenol is an organic compound that features a cyclopropane ring, a methoxy group, and a fluorine atom attached to a thiophenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropanemethoxy)methyl]-4-fluorothiophenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Thiophenol Structure:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropanemethoxy)methyl]-4-fluorothiophenol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the thiol group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH₃) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution of the fluorine atom can result in various substituted thiophenol derivatives.
Scientific Research Applications
2-[(Cyclopropanemethoxy)methyl]-4-fluorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropanemethoxy)methyl]-4-fluorothiophenol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and fluorine atom can enhance binding affinity and specificity, while the thiol group can participate in covalent interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorothiophenol: Lacks the cyclopropane and methoxy groups, resulting in different chemical properties and reactivity.
2-Methoxy-4-fluorothiophenol: Similar structure but without the cyclopropane ring, affecting its binding affinity and specificity.
Cyclopropylmethanethiol: Contains the cyclopropane ring and thiol group but lacks the fluorine atom, leading to different reactivity and applications.
Uniqueness
2-[(Cyclopropanemethoxy)methyl]-4-fluorothiophenol is unique due to the combination of the cyclopropane ring, methoxy group, and fluorine atom, which confer distinct chemical properties and potential applications. This combination allows for enhanced binding interactions and reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(cyclopropylmethoxymethyl)-4-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FOS/c12-10-3-4-11(14)9(5-10)7-13-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGLQBQHODCTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=C(C=CC(=C2)F)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
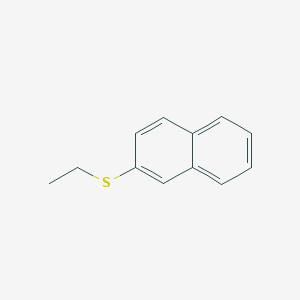
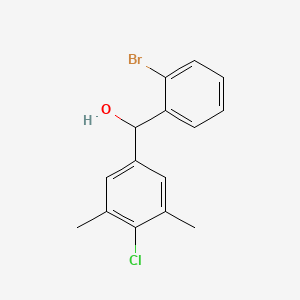


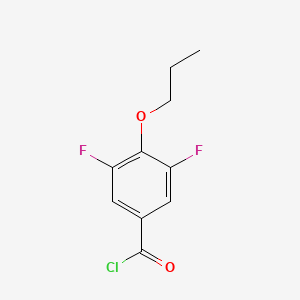
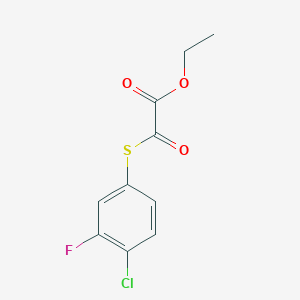
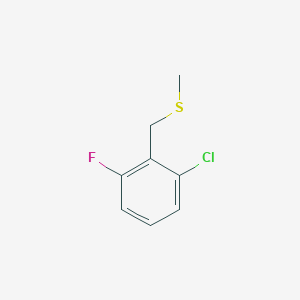
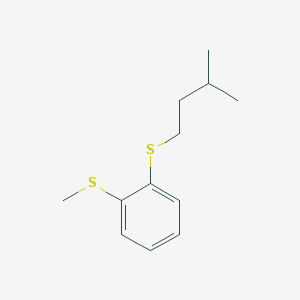
![4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol](/img/structure/B7994693.png)
